molecular formula C17H20ClN3 B1287831 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline CAS No. 893751-49-0

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline

Cat. No.: B1287831
CAS No.: 893751-49-0
M. Wt: 301.8 g/mol
InChI Key: ZMFBUBUZGUAMEM-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is an organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline typically involves the reaction of 5-chloro-2-nitroaniline with 4-benzylpiperazine. The process begins with the reduction of 5-chloro-2-nitroaniline to 5-chloro-2-aminobenzene, followed by nucleophilic substitution with 4-benzylpiperazine under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow hydrogenation techniques, which offer a safer and more environmentally friendly approach compared to traditional batch processes. These methods ensure higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted aniline derivatives, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial and fungal infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
  • 2-(4-(4-Substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide

Uniqueness

2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is unique due to its specific structural features, such as the presence of both a benzylpiperazine moiety and a chloroaniline group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-5-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFBUBUZGUAMEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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